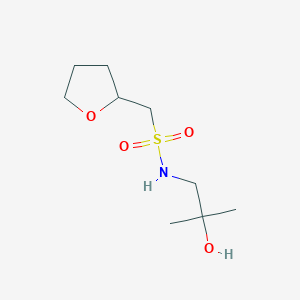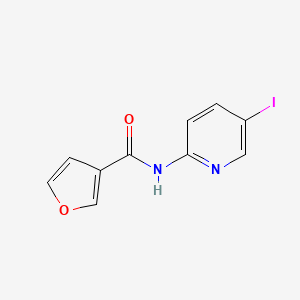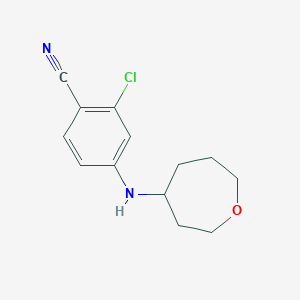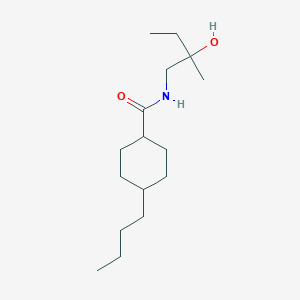
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis, making A-769662 a promising target for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Mecanismo De Acción
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide activates AMPK by allosterically binding to the γ subunit of the enzyme, leading to conformational changes that increase its activity. This activation of AMPK leads to downstream effects on cellular metabolism, including increased glucose uptake and fatty acid oxidation, as well as decreased lipid synthesis and gluconeogenesis.
Biochemical and Physiological Effects
In addition to its effects on cellular metabolism, 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide has been shown to have anti-inflammatory effects in macrophages and to protect against ischemia-reperfusion injury in the heart. It has also been shown to improve cognitive function in mouse models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide in lab experiments is its specificity for AMPK activation, which allows for targeted effects on cellular metabolism. However, one limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
For research on 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide include further elucidation of its effects on cellular metabolism and its potential therapeutic applications in metabolic disorders. Additionally, the development of more potent and selective AMPK activators may lead to improved treatment options for these conditions.
Métodos De Síntesis
The synthesis of 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide involves several steps, including the reaction of 2-pyridinecarboxylic acid with 2-bromo-2-methylbutane to form 2-(2-bromo-2-methylbutyl)pyridine, which is then reacted with hydroxylamine hydrochloride to form 3-hydroxy-N-(2-bromo-2-methylbutyl)pyridine-2-carboxamide. This compound is then reacted with sodium hydride and methyl iodide to form the final product, 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic effects on metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in the liver. 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipocytes, suggesting a potential role in the treatment of obesity.
Propiedades
IUPAC Name |
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-11(2,16)7-13-10(15)9-8(14)5-4-6-12-9/h4-6,14,16H,3,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIKKVVMIXRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)C1=C(C=CC=N1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)

![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)

![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)


![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)